

Application Notes and Protocols for N-Phenylcyclohexanecarboxamide

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Compound of Interest

Compound Name: *N*-Phenylcyclohexanecarboxamide

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Abstract

N-Phenylcyclohexanecarboxamide is a chemical compound with potential for investigation in various research settings. This document provides an overview of its known chemical and physical properties, a detailed synthesis protocol, and potential applications based on the biological activity of structurally related molecules. While direct pharmacological data for **N-Phenylcyclohexanecarboxamide** is not readily available in the public domain, its structural similarity to known sigma receptor ligands suggests it may be a valuable tool for neuroscience and cancer research. This document also includes a representative protocol for a sigma receptor binding assay, which can be adapted for the characterization of this and other novel compounds.

Chemical and Physical Properties

N-Phenylcyclohexanecarboxamide, also known as cyclohexanecarboxanilide, is a simple amide derivative. Its fundamental properties are summarized below.^{[1][2]}

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₇ NO	[1][2]
Molecular Weight	203.28 g/mol	[1][2]
IUPAC Name	N-phenylcyclohexanecarboxamide	[1][2]
CAS Number	2719-26-8	[1]
Appearance	Colorless blocks (recrystallized from ethanol)	[3]
Crystal Structure	Orthorhombic	[3]

Synthesis Protocol

The synthesis of **N-Phenylcyclohexanecarboxamide** can be achieved through the reaction of cyclohexoyl chloride with aniline.[3] A related, more detailed procedure for the synthesis of similar carboxamide derivatives involves the reaction of a cyclohexanecarbonyl chloride with a primary amine.[1] The following is a generalized protocol that can be adapted for the synthesis of **N-Phenylcyclohexanecarboxamide**.

Materials:

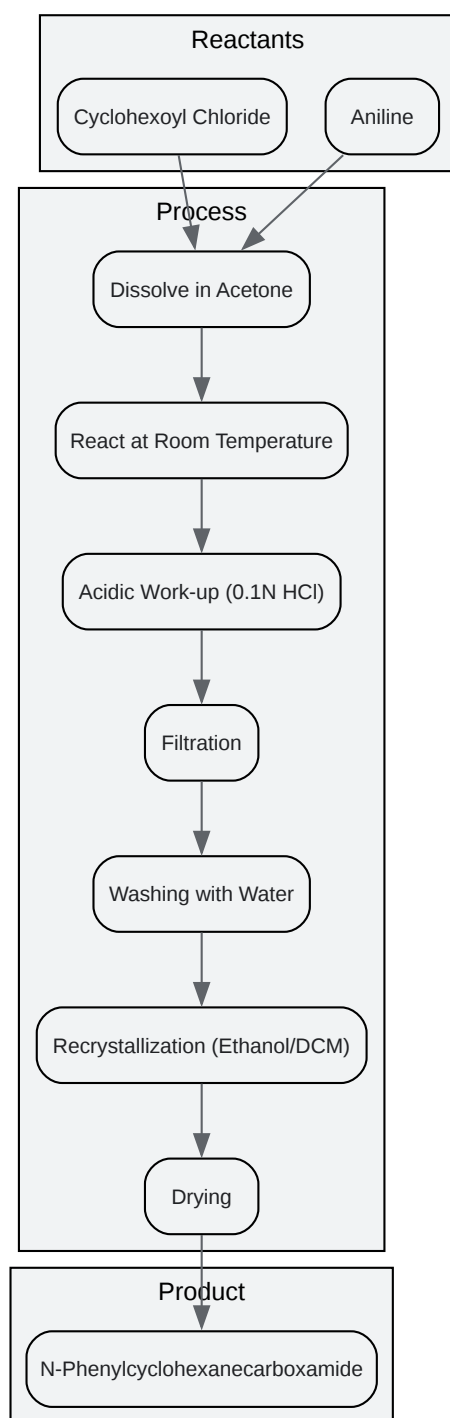
- Cyclohexoyl chloride
- Aniline
- Anhydrous acetone
- 0.1 N Hydrochloric acid (HCl)
- Ethanol
- Dichloromethane
- Standard laboratory glassware

- Reflux apparatus
- Filtration apparatus
- Magnetic stirrer and stir bar

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve cyclohexoyl chloride (1 equivalent) in anhydrous acetone.
- **Addition of Aniline:** To the stirred solution of cyclohexoyl chloride, add a solution of aniline (1 equivalent) in acetone dropwise at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, add 0.1 N hydrochloric acid to the reaction mixture.
- **Precipitation and Filtration:** The solid product, **N-Phenylcyclohexanecarboxamide**, will precipitate out of the solution. Collect the solid by filtration.
- **Washing:** Wash the solid product with water to remove any remaining acid and salts.
- **Purification:** The crude product can be purified by recrystallization from an ethanol-dichloromethane mixture (1:2) to yield colorless crystals.^[1]
- **Drying:** Dry the purified crystals under vacuum.

Diagram of Synthesis Workflow:



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Caption: Workflow for the synthesis of **N-Phenylcyclohexanecarboxamide**.

Potential Research Applications

While direct biological data for **N-Phenylcyclohexanecarboxamide** is scarce, the structurally related class of 1-phenylcycloalkanecarboxylic acid derivatives has been shown to be potent and selective sigma 1 receptor ligands.[4] Sigma receptors are a unique class of intracellular proteins implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.

Based on this, **N-Phenylcyclohexanecarboxamide** could be investigated for its potential as:

- A Sigma Receptor Ligand: To determine its binding affinity and selectivity for sigma 1 and sigma 2 receptors.
- A Tool for Neuroscience Research: To probe the role of sigma receptors in processes such as neurotransmission, neuroprotection, and cognitive function.
- An Anticancer Agent: Given the role of sigma receptors in cancer cell proliferation and survival, this compound could be screened for antiproliferative activity against various cancer cell lines.[5]

Representative Experimental Protocol: Sigma Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as **N-Phenylcyclohexanecarboxamide**, for sigma-1 receptors. This protocol is based on standard methods used in the field and would require optimization.

Materials:

- Membrane preparation from a cell line expressing sigma-1 receptors (e.g., CHO-S1R) or from animal brain tissue (e.g., guinea pig brain).
- Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).
- Non-labeled (+)-pentazocine for determining non-specific binding.
- Test compound: **N-Phenylcyclohexanecarboxamide**.

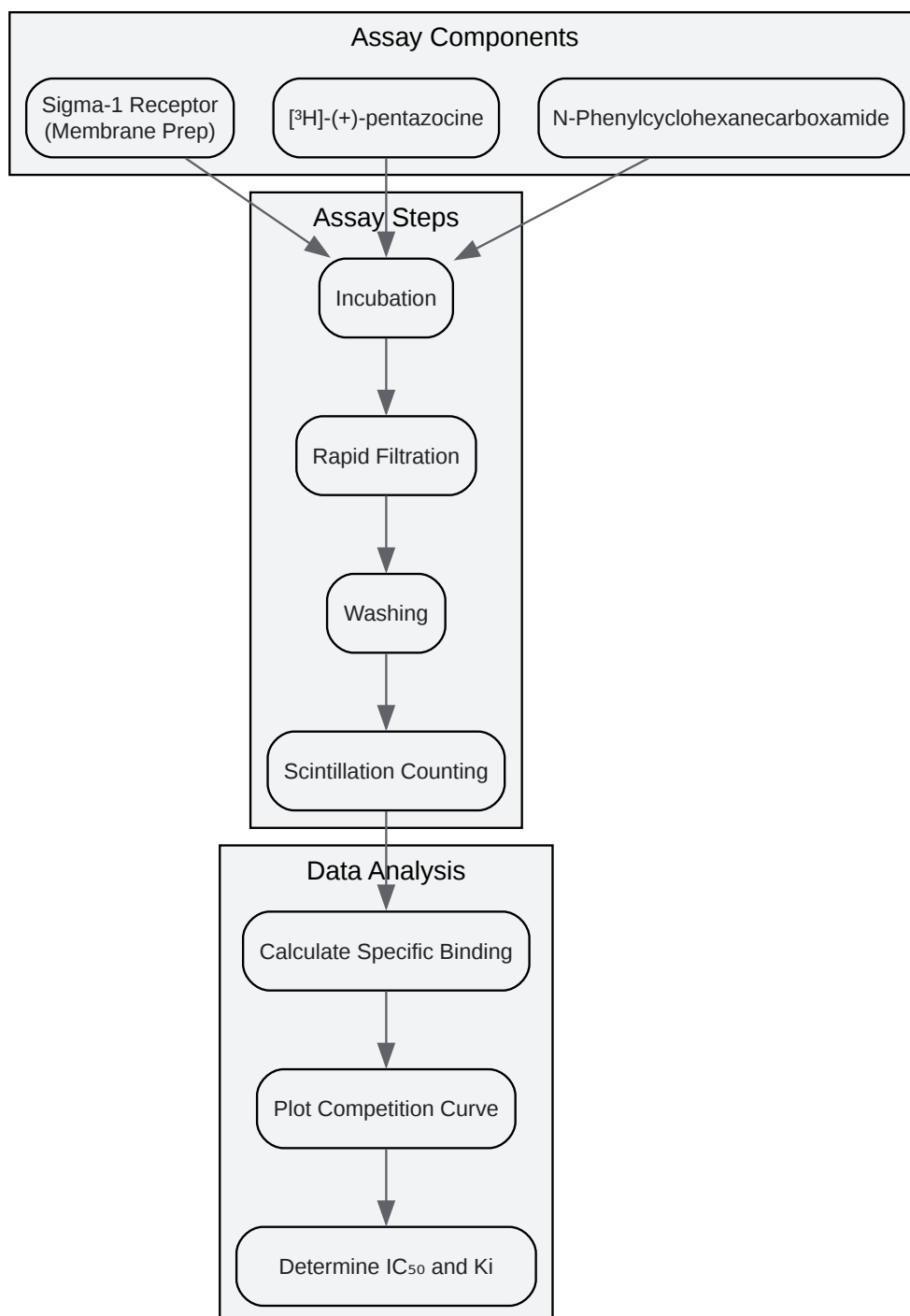
- Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.
- Filtration manifold.

Procedure:

- Membrane Preparation: Prepare a crude membrane fraction from the selected tissue or cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, set up the following in triplicate:
 - Total Binding: Radioligand and membrane preparation.
 - Non-specific Binding: Radioligand, membrane preparation, and a high concentration of non-labeled (+)-pentazocine (e.g., 10 μ M).
 - Competitive Binding: Radioligand, membrane preparation, and varying concentrations of the test compound (**N-Phenylcyclohexanecarboxamide**).
- Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 120 minutes) to allow the binding to reach equilibrium.
- Termination of Assay: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
 - Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Diagram of Competitive Binding Assay Workflow:



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Caption: Workflow for a competitive sigma receptor binding assay.

Conclusion

N-Phenylcyclohexanecarboxamide is a readily synthesizable compound with potential for exploration as a research chemical, particularly in the context of sigma receptor pharmacology. The provided protocols for its synthesis and a representative binding assay offer a starting point for its characterization. Further studies are warranted to elucidate its specific biological activities and to determine its potential as a lead compound for drug discovery. Researchers are encouraged to perform comprehensive in vitro and in vivo evaluations to understand its pharmacological profile.

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